molecular formula C34H26O9 B088114 [(2R,3R,4S)-3,4,5-tribenzoyloxy-3,4-dihydro-2H-pyran-2-yl]methyl benzoate CAS No. 14125-75-8

[(2R,3R,4S)-3,4,5-tribenzoyloxy-3,4-dihydro-2H-pyran-2-yl]methyl benzoate

Cat. No. B088114
CAS RN: 14125-75-8
M. Wt: 578.6 g/mol
InChI Key: HHNQKUIYTNDYHW-MJLPRTPSSA-N
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Description

Synthesis Analysis

The synthesis of related pyran derivatives often involves multicomponent reactions that allow for the efficient assembly of complex molecules from simpler precursors. For instance, the multicomponent synthesis of tetrahydrobenzo[b]pyrans, pyrano[2,3-d]pyrimidines, and dihydropyrano[3,2-c]chromenes has been facilitated by the use of sodium benzoate as a catalyst under green conditions, showcasing the versatility and environmental friendliness of modern synthetic methods (Ostadzadeh et al., 2022).

Molecular Structure Analysis

Molecular structure analysis is crucial for understanding the physical and chemical properties of a compound. Studies often employ X-ray crystallography, NMR, and computational methods for this purpose. For example, the crystal structure of pyrazole derivatives has been elucidated to reveal complex hydrogen-bonded sheets or chains, which are instrumental in understanding the compound's stability and reactivity (Portilla et al., 2007).

properties

IUPAC Name

[(2R,3R,4S)-3,4,5-tribenzoyloxy-3,4-dihydro-2H-pyran-2-yl]methyl benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H26O9/c35-31(23-13-5-1-6-14-23)40-21-27-29(42-33(37)25-17-9-3-10-18-25)30(43-34(38)26-19-11-4-12-20-26)28(22-39-27)41-32(36)24-15-7-2-8-16-24/h1-20,22,27,29-30H,21H2/t27-,29-,30-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHNQKUIYTNDYHW-MJLPRTPSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)OCC2C(C(C(=CO2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)OC[C@@H]2[C@H]([C@@H](C(=CO2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H26O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10369554
Record name 1,5-Anhydro-2,3,4,6-tetra-O-benzoyl-D-arabino-hex-1-enitol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10369554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

578.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(2R,3R,4S)-3,4,5-tribenzoyloxy-3,4-dihydro-2H-pyran-2-yl]methyl benzoate

CAS RN

14125-75-8
Record name 1,5-Anhydro-D-arabino-hex-1-enitol 2,3,4,6-tetrabenzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14125-75-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,5-Anhydro-2,3,4,6-tetra-O-benzoyl-D-arabino-hex-1-enitol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10369554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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